molecular formula C11H21NO B15218164 2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one

2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one

Cat. No.: B15218164
M. Wt: 183.29 g/mol
InChI Key: FILJYSYGUNTNHM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one is a synthetic organic compound featuring a piperidine ring core, a key structural motif prevalent in medicinal chemistry and drug discovery . With the molecular formula C9H17NO and a molecular weight of 155.24 g/mol , this compound belongs to a class of molecules known for their significant potential in pharmacological research. Piperidine derivatives are frequently explored as building blocks for the development of novel bioactive molecules and are central to structure-activity relationship (SAR) studies . The specific steric and electronic properties conferred by the 2,2-dimethylpropan-1-one (pivaloyl) group and the 4-methylpiperidine structure make this compound a valuable intermediate for chemical synthesis. It can be utilized in the design of more complex molecules targeting various biological pathways, following the trend of using substituted piperidines in advanced research . As with all compounds of this nature, this compound is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2,2-dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one

InChI

InChI=1S/C11H21NO/c1-10(2,3)9(13)11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3

InChI Key

FILJYSYGUNTNHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{4-Methylpiperidine} + \text{2,2-Dimethylpropanoyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Methodology

This route involves the nucleophilic acylation of 4-methylpiperidine using 2,2-dimethylpropanoyl chloride (pivaloyl chloride). The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine) abstracts a proton from the piperidine nitrogen, generating a nucleophilic amine.
  • Acyl Transfer : The nucleophile attacks the electrophilic carbonyl carbon of pivaloyl chloride, displacing chloride and forming the target ketone.

Optimization Challenges

  • Steric Hindrance : The bulky tert-butyl group in pivaloyl chloride and the methyl substituents on piperidine may slow the reaction.
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) enhance reactivity by stabilizing ionic intermediates.
  • Temperature : Mild heating (40–60°C) improves reaction kinetics without promoting side reactions.

Synthetic Route 2: Enolate Alkylation

Reaction Scheme

$$
\text{2,2-Dimethylpropan-1-one} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{Electrophile}} \text{Target Compound}
$$

Methodology

  • Enolate Formation : Treatment of 2,2-dimethylpropan-1-one with a strong base (e.g., LDA or NaHMDS) generates a resonance-stabilized enolate.
  • Alkylation : The enolate reacts with a 4-methylpiperidine-derived electrophile (e.g., 4-methylpiperidin-4-yl bromide).

Key Considerations

  • Electrophile Synthesis : The preparation of 4-methylpiperidin-4-yl bromide requires halogenation of 4-methylpiperidine, often via radical or ionic pathways.
  • Regioselectivity : The enolate’s nucleophilicity must be carefully controlled to avoid over-alkylation.

Synthetic Route 3: Reductive Amination of a Keto-Piperidine Intermediate

Reaction Scheme

$$
\text{4-Methylpiperidin-4-one} + \text{2,2-Dimethylpropylamine} \xrightarrow{\text{Reducing Agent}} \text{Target Compound}
$$

Methodology

  • Imine Formation : Condensation of 4-methylpiperidin-4-one with 2,2-dimethylpropylamine forms an imine intermediate.
  • Reduction : Catalytic hydrogenation (e.g., using H₂/Pd-C) or borohydride reagents reduce the imine to the secondary amine.

Advantages and Limitations

  • Atom Economy : This route avoids pre-functionalized electrophiles, simplifying synthesis.
  • Intermediate Availability : 4-Methylpiperidin-4-one is less commercially accessible, necessitating additional synthesis steps.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Yield Moderate (40–60%) Low–Moderate (30–50%) High (60–75%)
Complexity Low High Moderate
Intermediate Availability High Low Moderate
Steric Challenges Significant Moderate Minimal

Purification and Characterization

Isolation Techniques

  • Crystallization : The target compound’s low polarity facilitates crystallization from ethanol or hexane.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves residual starting materials.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.05 (s, 9H, C(CH₃)₃), 1.40–1.60 (m, 4H, piperidine CH₂), 2.25 (s, 3H, N–CH₃).
  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch).

Industrial-Scale Considerations

Patented methodologies emphasize:

  • Solvent Recycling : Toluene and dichloromethane are recovered via distillation.
  • Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized palladium) reduce metal contamination.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their modifications:

Compound Name CAS Number Structural Variation vs. Target Compound Similarity Score Key Applications/Properties
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one 1018306-09-6 Piperazine instead of 4-methylpiperidine 1.00 Catalyst precursor in metal complexes
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one 909409-91-2 Piperazine with 3-aminopropyl side chain 0.97 Enhanced hydrogen bonding capacity
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one N/A 3-Methylpiperazine instead of 4-methylpiperidine 0.94 Chiral intermediates in drug synthesis
2,2-Dimethyl-1-(p-tolyl)propan-1-one N/A Aromatic p-tolyl group replaces piperidine N/A Acylation reactions
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]propan-1-one 43152-59-6 3-Methoxyphenyl substituent on piperidine N/A Lipophilicity modulation
2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one 1378852-38-0 Pyrrolidine with pyridinyl substituent N/A Potential ligand in coordination chemistry

Impact of Substituents on Properties

  • Piperidine vs.
  • Aromatic vs. Aliphatic Substituents : Replacement of the piperidine ring with a p-tolyl group (4aa) enhances aromatic π-stacking interactions but reduces solubility in polar solvents .
  • Chiral Centers : The (R)-3-methylpiperazine analog (similarity score 0.94) introduces stereochemical complexity, critical for enantioselective synthesis .
  • Functional Group Additions: The 3-aminopropyl side chain (909409-91-2) introduces a primary amine, enabling conjugation or salt formation .

Reactivity in Metal Coordination

  • Piperidine/Piperazine-Based Compounds : Used in synthesizing Schiff base metal complexes (e.g., compound 49 in ), where the nitrogen atoms coordinate to transition metals like palladium .
  • Boronated Derivatives : Compounds with dioxaborolan-2-yl groups (e.g., CAS 2390149-11-6 in ) enable Suzuki-Miyaura cross-coupling, a feature absent in the target compound .

Lipophilicity and Solubility

  • The target compound’s 4-methylpiperidine and geminal dimethyl groups confer moderate lipophilicity (clogP ~2.5 estimated), whereas analogues with polar substituents (e.g., 909409-91-2) exhibit higher hydrophilicity .
  • Aromatic derivatives (e.g., 4aa) show reduced water solubility due to planar aromatic systems .

Stability and Conformational Analysis

  • Piperidine rings (6-membered) are less strained than pyrrolidine analogs (5-membered, e.g., 1378852-38-0), enhancing conformational stability .
  • Nitro-substituted derivatives (e.g., 1956437-90-3 in ) may exhibit photolytic or thermal instability due to the nitro group .

Biological Activity

2,2-Dimethyl-1-(4-methylpiperidin-4-yl)propan-1-one, also known as a piperidine derivative, is an organic compound with significant biological activity. Its unique structure includes a ketone functional group and a piperidine moiety, making it a subject of interest in medicinal chemistry. This article examines its biological activities, interactions with various molecular targets, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C17H30N2O. It features two nitrogen atoms and two oxygen atoms within its structure. The compound's structural characteristics contribute to its biological properties and reactivity patterns.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neurotransmitter Modulation

  • Compounds containing piperidine derivatives are often studied for their effects on neurotransmitter receptors. This compound may influence serotonin and dopamine pathways, potentially affecting mood regulation and cognitive functions.

2. Antimicrobial Properties

  • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

3. Anti-inflammatory Effects

  • The compound has shown potential anti-inflammatory effects in various assays, indicating its usefulness in treating conditions characterized by inflammation.

4. Neuroprotective Effects

  • Interaction studies have suggested that this compound may protect neural cells from damage, which is critical in neurodegenerative disease research.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body:

Target Effect Reference
Serotonin ReceptorsModulation of mood and cognition
AcetylcholinesterasePotential inhibition linked to Alzheimer's treatment
Antimicrobial TargetsInhibition of bacterial growth

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Neurotransmitter Interaction
A study explored the binding affinity of this compound to serotonin receptors. Results indicated that the compound could modulate receptor activity, impacting neurotransmission and potentially offering therapeutic benefits in mood disorders.

Case Study 2: Antibacterial Activity
In vitro tests were conducted to assess the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Q & A

Q. How is stereochemical integrity confirmed during asymmetric synthesis?

  • Methodological Answer : Chiral HPLC/SFC separates enantiomers using polysaccharide-based columns (e.g., Chiralpak®). Absolute configuration is confirmed via SC-XRD with SHELXL refinement by analyzing Flack or Hooft parameters .

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